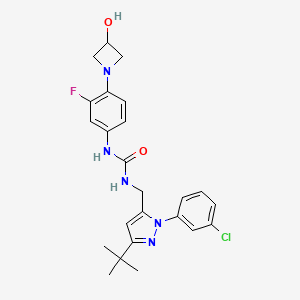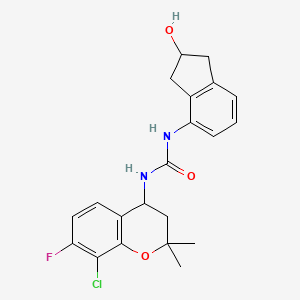![molecular formula C24H25Cl2N3O2 B10834483 N-(4-tert-butylphenyl)-4-chloro-3-[(3-chloropyridin-2-yl)-(2-hydroxyethyl)amino]benzamide](/img/structure/B10834483.png)
N-(4-tert-butylphenyl)-4-chloro-3-[(3-chloropyridin-2-yl)-(2-hydroxyethyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of PMID25666693-Compound-74 involves several synthetic routes and reaction conditions. One common method is the solvothermal synthesis, which involves the use of solvents under high temperature and pressure to facilitate the reaction . Another method is the sol-gel process, which involves the transition of a solution system from a liquid “sol” into a solid “gel” phase . Industrial production methods often involve large-scale continuous processing reactors to optimize both the physical and chemical processes, ensuring high yield and purity .
Chemical Reactions Analysis
PMID25666693-Compound-74 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
PMID25666693-Compound-74 has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the behavior of TRPV1 antagonists . In biology, it is used to investigate the role of TRPV1 in pain perception and inflammation . In medicine, it is being explored for its potential to alleviate cancer-related pain and other types of chronic pain . Additionally, it has industrial applications in the development of new pain-relief medications .
Mechanism of Action
The mechanism of action of PMID25666693-Compound-74 involves its interaction with the TRPV1 receptor. As an antagonist, it binds to the receptor and inhibits its activation by noxious stimuli, such as heat and chemical irritants . This inhibition prevents the influx of calcium ions into the cell, thereby reducing the sensation of pain . The molecular targets and pathways involved include the phosphatidylinositol second messenger system and protein kinase C isozymes .
Comparison with Similar Compounds
PMID25666693-Compound-74 is unique in its high specificity and potency as a TRPV1 antagonist . Similar compounds include other TRPV1 antagonists, such as capsazepine and AMG 517 . PMID25666693-Compound-74 stands out due to its improved pharmacokinetic properties and reduced side effects . This makes it a promising candidate for further development and clinical use.
Properties
Molecular Formula |
C24H25Cl2N3O2 |
|---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
N-(4-tert-butylphenyl)-4-chloro-3-[(3-chloropyridin-2-yl)-(2-hydroxyethyl)amino]benzamide |
InChI |
InChI=1S/C24H25Cl2N3O2/c1-24(2,3)17-7-9-18(10-8-17)28-23(31)16-6-11-19(25)21(15-16)29(13-14-30)22-20(26)5-4-12-27-22/h4-12,15,30H,13-14H2,1-3H3,(H,28,31) |
InChI Key |
PUELSMJKWSTCFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)N(CCO)C3=C(C=CC=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[2-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]-2-(5-hydroxy-1-methylindol-3-yl)propanamide](/img/structure/B10834400.png)
![1-(1H-indazol-4-yl)-3-[(1S,3R)-3-phenylcyclopentyl]urea](/img/structure/B10834404.png)
![1-(3-methyl-2-oxo-1,4-dihydroquinazolin-7-yl)-3-[(2R,4R)-2-methyl-2-(trifluoromethyl)-3,4-dihydrochromen-4-yl]urea](/img/structure/B10834407.png)
![1-[(4R)-7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-(3-oxo-4H-1,4-benzoxazin-6-yl)urea](/img/structure/B10834413.png)
![N-[[2-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]-2-[3-fluoro-4-(methanesulfonamido)phenyl]propanamide](/img/structure/B10834419.png)
![1-[[5-Tert-butyl-2-(3-chlorophenyl)pyrazol-3-yl]methyl]-3-(7-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)urea](/img/structure/B10834424.png)

![1-[2,2-dimethyl-8-(trifluoromethoxy)-3,4-dihydrochromen-4-yl]-3-(2-hydroxy-2,3-dihydro-1H-inden-4-yl)urea](/img/structure/B10834452.png)

![1-[3-Fluoro-4-(2-methylsulfonylethyl)phenyl]-3-[[2-(3-propan-2-ylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]urea](/img/structure/B10834463.png)
![4-[1-[[2-(3-chlorophenyl)-5-(trifluoromethyl)pyrazol-3-yl]methylamino]-1-oxopropan-2-yl]-2-fluoro-N-(4-fluorophenyl)benzamide](/img/structure/B10834465.png)
![1-[(1S,3R)-3-(3-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea](/img/structure/B10834470.png)
![1-[7-chloro-2,2-bis(fluoromethyl)-3,4-dihydrochromen-4-yl]-3-(2-hydroxy-2,3-dihydro-1H-inden-4-yl)urea](/img/structure/B10834474.png)
![3-[(2-amino-2-oxoethyl)-[3-chloro-5-(methoxymethyl)pyridin-2-yl]amino]-4-chloro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B10834485.png)
